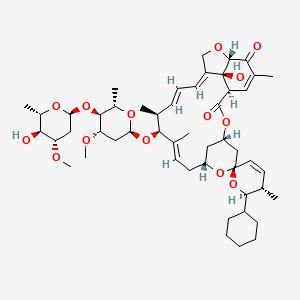
5-Dehydroxyl-5-oxodoramectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20’-Keto Doramectin is a derivative of Doramectin, which belongs to the family of avermectins. Avermectins are a series of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Doramectin is widely used as a veterinary antiparasitic agent due to its broad-spectrum efficacy against internal and external parasites in livestock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20’-Keto Doramectin involves the fermentation of Streptomyces avermitilis. The production process can be enhanced by the termination of competing polyketide biosynthetic pathways and the overexpression of CoA ligase, providing precursors for polyketide biosynthesis . The precursor cyclohexanecarboxylic acid is fed to the fermentation culture to produce Doramectin, which is then chemically modified to obtain 20’-Keto Doramectin .
Industrial Production Methods: Industrial production of Doramectin typically involves fermentation using high-yielding strains of Streptomyces avermitilis. The fermentation yield can be improved by strain selection, mutagenesis, and optimization of fermentation conditions such as temperature, pH, and glucose supplementation . The resulting Doramectin is then subjected to chemical modification to produce 20’-Keto Doramectin.
Analyse Chemischer Reaktionen
Types of Reactions: 20’-Keto Doramectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce the keto group at the 20’ position.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of Doramectin with modified functional groups, enhancing its antiparasitic efficacy and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
20’-Keto Doramectin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and modification of macrocyclic lactones.
Biology: It serves as a tool for investigating the mechanisms of action of antiparasitic agents.
Medicine: It is explored for its potential therapeutic applications in treating parasitic infections and other diseases.
Industry: It is utilized in the development of veterinary pharmaceuticals and as a lead compound for designing new antiparasitic agents
Wirkmechanismus
20’-Keto Doramectin exerts its effects by binding to glutamate-gated chloride ion channels in parasites. This binding increases the permeability of chloride ions, leading to hyperpolarization of nerve cells and subsequent paralysis and death of the parasites . The compound also potentiates other chloride channels, including those gated by gamma-aminobutyric acid, further enhancing its antiparasitic activity .
Vergleich Mit ähnlichen Verbindungen
Ivermectin: Another avermectin derivative with a similar mechanism of action but different pharmacokinetic properties.
Eprinomectin: A derivative with enhanced efficacy against certain parasites and improved safety profile.
Moxidectin: A milbemycin derivative with a broader spectrum of activity and longer duration of action
Uniqueness: 20’-Keto Doramectin is unique due to its specific structural modifications, which confer enhanced antiparasitic efficacy and pharmacokinetic properties compared to other avermectin derivatives. Its ability to bind more effectively to chloride ion channels makes it a potent antiparasitic agent .
Eigenschaften
Molekularformel |
C50H72O14 |
|---|---|
Molekulargewicht |
897.1 g/mol |
IUPAC-Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChI-Schlüssel |
BFKAXIQPZUKBJS-QYEATPFCSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |
Kanonische SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


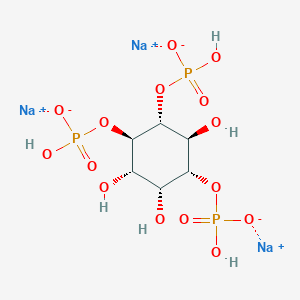
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)

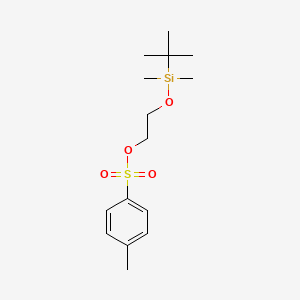


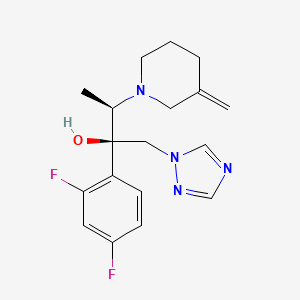
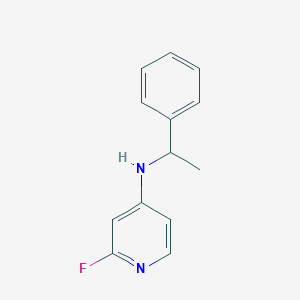
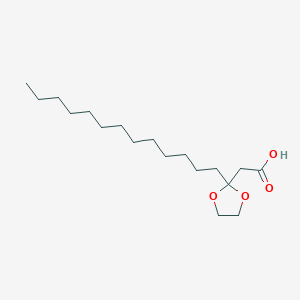
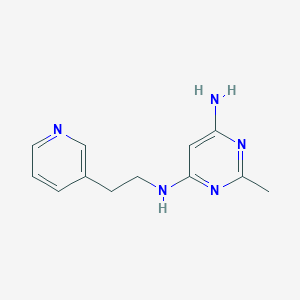

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
